molecular formula C14H23NO15S B15203717 (2S,3S,4S,5R,6R)-6-(((2R,3R,4S,5R)-2-Acetamido-4,5-dihydroxy-1-oxo-6-(sulfooxy)hexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-(((2R,3R,4S,5R)-2-Acetamido-4,5-dihydroxy-1-oxo-6-(sulfooxy)hexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B15203717
M. Wt: 477.4 g/mol
InChI Key: RNLAKMYTJBODQX-WEJKAWRHSA-N
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Description

The compound (2S,3S,4S,5R,6R)-6-(((2R,3R,4S,5R)-2-Acetamido-4,5-dihydroxy-1-oxo-6-(sulfooxy)hexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6R)-6-(((2R,3R,4S,5R)-2-Acetamido-4,5-dihydroxy-1-oxo-6-(sulfooxy)hexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves multiple steps, typically starting with the protection of hydroxyl groups, followed by the introduction of the acetamido and sulfooxy groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to enhance yield and selectivity. These methods are designed to be scalable and cost-effective, allowing for the production of large quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and sulfooxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with similar functional groups but different structural features.

    Carbonyl Compounds: Compounds containing the carbonyl group (C=O), such as aldehydes and ketones, which undergo similar reactions.

Uniqueness

What sets (2S,3S,4S,5R,6R)-6-(((2R,3R,4S,5R)-2-Acetamido-4,5-dihydroxy-1-oxo-6-(sulfooxy)hexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid apart is its complex stereochemistry and the presence of multiple functional groups, which provide a unique combination of chemical reactivity and biological activity.

This detailed overview highlights the significance of this compound in various scientific domains and its potential for future research and applications

Properties

Molecular Formula

C14H23NO15S

Molecular Weight

477.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfooxyhexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H23NO15S/c1-4(17)15-5(2-16)11(7(19)6(18)3-28-31(25,26)27)29-14-10(22)8(20)9(21)12(30-14)13(23)24/h2,5-12,14,18-22H,3H2,1H3,(H,15,17)(H,23,24)(H,25,26,27)/t5-,6+,7-,8-,9-,10+,11+,12-,14+/m0/s1

InChI Key

RNLAKMYTJBODQX-WEJKAWRHSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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